Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate

Catalog No.
S13931405
CAS No.
75198-93-5
M.F
C19H14F3N4NaO5S
M. Wt
490.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]a...

CAS Number

75198-93-5

Product Name

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate

IUPAC Name

sodium;5-[[4-acetamido-2-(trifluoromethyl)phenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate

Molecular Formula

C19H14F3N4NaO5S

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C19H15F3N4O5S.Na/c1-9(27)24-11-3-5-15(13(7-11)19(20,21)22)25-26-18-14(23)4-2-10-6-12(32(29,30)31)8-16(28)17(10)18;/h2-8,28H,23H2,1H3,(H,24,27)(H,29,30,31);/q;+1/p-1

InChI Key

CGUIEABQHWOFCD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)C(F)(F)F.[Na+]

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is a synthetic organic compound characterized by its azo dye structure. It has a molecular formula of C₁₉H₁₄F₃N₄NaO₅S and a CAS number of 75198-93-5. This compound features a naphthalene backbone with multiple functional groups, including an amino group, hydroxyl group, and sulfonate group, which contribute to its solubility and reactivity in various applications. Its unique trifluoromethyl substitution enhances its chemical stability and potential for biological activity .

The chemical behavior of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate can be analyzed through various reactions:

  • Azo Coupling Reactions: The azo group (-N=N-) allows for further coupling reactions with other aromatic compounds, which can modify its color properties or enhance its utility as a dye.
  • Hydrolysis: Under acidic or basic conditions, the acetamido group can undergo hydrolysis to release acetic acid and form an amine, potentially altering the compound's solubility and reactivity.
  • Reduction Reactions: The azo bond can be reduced to form corresponding amines, which may have different biological activities compared to the parent compound.

These reactions are significant for modifying the compound's properties for specific applications in textiles and biological studies .

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate exhibits notable biological activity, particularly in the field of dyeing textiles. Its ability to bind to various substrates makes it effective as a dye agent. Additionally, some studies suggest potential antimicrobial properties, although comprehensive biological evaluations are necessary to fully understand its pharmacological profile .

The synthesis of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate typically involves the following steps:

  • Diazotization: An aromatic amine is diazotized to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is coupled with a naphthol derivative under alkaline conditions to form the azo compound.
  • Sulfonation: The resulting azo compound is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
  • Acetylation: The acetamido group is introduced through acetylation of the amino group.

These methods allow for the controlled synthesis of the compound while maintaining its structural integrity .

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is primarily used in:

  • Textile Dyes: It serves as a vibrant dye for various fabrics due to its strong coloration properties.
  • Biological Research: Its unique structure allows it to be used in biochemical assays and studies involving dye-binding interactions.
  • Colorants in Cosmetics: Due to its stability and solubility, it may also find applications in cosmetic formulations.

These applications leverage both its chemical properties and biological interactions .

Interaction studies involving sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate focus on its binding affinities with proteins and other biomolecules. Preliminary studies indicate that it may interact with certain enzymes or receptors, influencing their activity. Further research is required to elucidate these interactions fully and assess their implications for pharmacology and toxicology .

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate shares structural similarities with other azo dyes and naphthalene derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesKey Differences
Sodium 6-amino-4-hydroxy-5-[2-(trifluoromethyl)phenyl]azo-naphthalene-2-sulphonateSimilar azo structure, different position of amino groupDifferent substitution pattern affecting reactivity
Acid Yellow 73Azo dye with similar naphthalene structureLacks trifluoromethyl group, affecting stability
Direct Red 28Another azo dye used in textilesDifferent chromophore structure, leading to different color properties

These comparisons highlight the uniqueness of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate in terms of its trifluoromethyl substitution and potential applications in various industries .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

490.05346950 g/mol

Monoisotopic Mass

490.05346950 g/mol

Heavy Atom Count

33

General Manufacturing Information

2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-(trifluoromethyl)phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-08-10

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